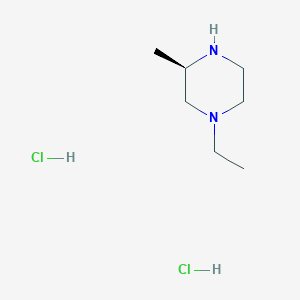

(R)-1-Ethyl-3-methyl-piperazine dihydrochloride

概要

説明

“®-1-Ethyl-3-methyl-piperazine dihydrochloride” is a chemical compound . It is an active enantiomer of cetirizine, an antihistamine . Its principal effects are mediated via selective inhibition of H1 receptors . It is used to reduce allergy symptoms such as red, itchy, or watery eyes; a runny nose; sneezing; rashes; or reactions to insect bites or stings .

Synthesis Analysis

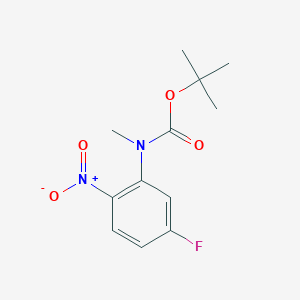

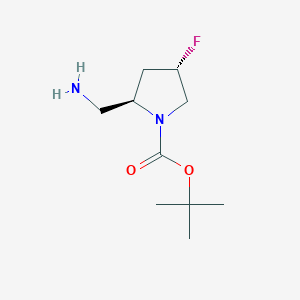

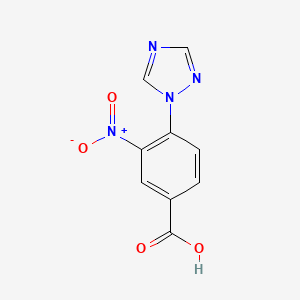

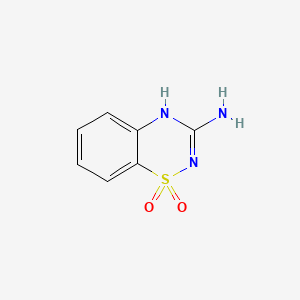

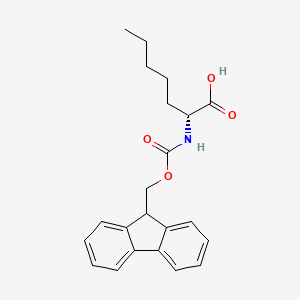

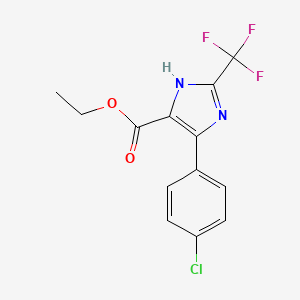

The synthesis of piperazine derivatives like “®-1-Ethyl-3-methyl-piperazine dihydrochloride” can be complex. Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .Molecular Structure Analysis

The molecular structure of “®-1-Ethyl-3-methyl-piperazine dihydrochloride” is C5H12N2 · 2HCl with a molecular weight of 173.08 g/mol . The crystal structure of levocetirizine dihydrochloride, a related compound, has been studied .Chemical Reactions Analysis

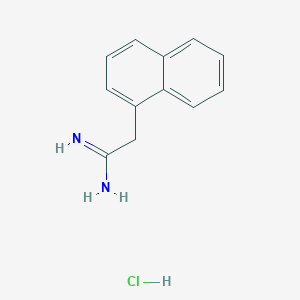

The chemical reactions involving “®-1-Ethyl-3-methyl-piperazine dihydrochloride” can be complex. For example, N-(1-Naphthyl)ethylenediamine dihydrochloride, a related compound, is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .科学的研究の応用

Therapeutic Uses and Molecular Designs

(R)-1-Ethyl-3-methyl-piperazine dihydrochloride, as part of the broader class of piperazine derivatives, plays a significant role in the development of drugs with various therapeutic uses. Piperazine itself is a six-membered nitrogen-containing heterocycle, which is foundational in the rational design of numerous drugs. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, leading to applications across a spectrum of therapeutic areas including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents for pain relief and imaging applications (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogs have demonstrated significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the scaffold's versatility and importance in medicinal chemistry, especially in addressing global health challenges like tuberculosis (Girase et al., 2020).

Drug Metabolism and N-dealkylation

Arylpiperazine derivatives, utilized mainly in the treatment of depression, psychosis, or anxiety, undergo significant metabolism, including N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a variety of effects, primarily related to serotonin receptors, showcasing the complexity and breadth of piperazine's role in pharmacology (Caccia, 2007).

Pharmacological and Synthetic Reviews

Reviews on piperazine and morpholine derivatives have shed light on their broad spectrum of pharmaceutical applications. These compounds are key in developing novel methods for synthesizing derivatives, highlighting the ongoing interest and potential in piperazine-based pharmacophore for a range of pharmacologic activities (Mohammed et al., 2015).

Novel Opioid-Like Compounds

Emerging research into novel psychoactive substances, such as MT-45, which contains a piperazine structure, points to opioid-like desired and unwanted effects. This illustrates the flexibility of the piperazine scaffold in contributing to the development of new therapeutic agents, albeit with attention to potential dependency and side effects (Siddiqi et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3R)-1-ethyl-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXZFBVEYXZIP-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN[C@@H](C1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

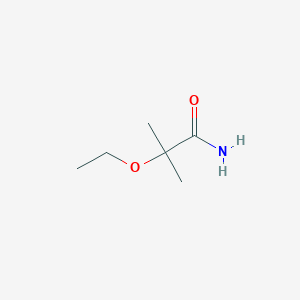

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

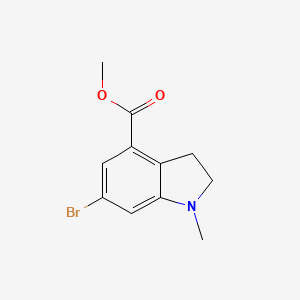

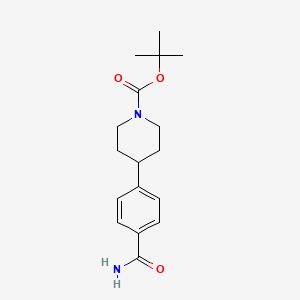

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)